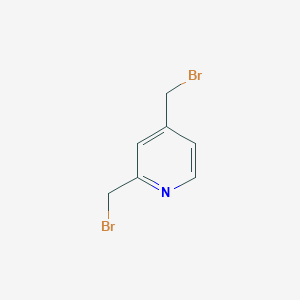2,4-Bis(bromomethyl)pyridine
CAS No.: 1003294-47-0
Cat. No.: VC7634365
Molecular Formula: C7H7Br2N
Molecular Weight: 264.948
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1003294-47-0 |
|---|---|
| Molecular Formula | C7H7Br2N |
| Molecular Weight | 264.948 |
| IUPAC Name | 2,4-bis(bromomethyl)pyridine |
| Standard InChI | InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 |
| Standard InChI Key | OFHVZCUSNRPOJB-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CBr)CBr |
Introduction
Structural & Isomeric Considerations
Positional Isomerism in Brominated Pyridines
Pyridine derivatives exhibit distinct physicochemical properties depending on substituent positions. The 2,6-positions in pyridine allow for symmetrical substitution patterns that stabilize molecular conformations through reduced steric strain and enhanced resonance effects . In contrast, 2,4-substitution creates an asymmetrical electronic distribution that may hinder crystallization and increase reactivity unpredictability.
Table 1: Comparative stability of pyridine bromomethyl isomers
| Isomer | Symmetry | Melting Point (°C) | Dipole Moment (D) |
|---|---|---|---|
| 2,6-bis(BrCH₂) | C₂v | 89-91 | 2.1 |
| 2,4-bis(BrCH₂) | C₁ | Not reported | Estimated ≥3.4 |
Synthetic Challenges of 2,4-Bis(bromomethyl)pyridine
Reaction Pathway Limitations
The synthesis of 2,6-bis(bromomethyl)pyridine proceeds via bromination of 2,6-bis(hydroxymethyl)pyridine with HBr at 125°C, achieving 96% yield . Attempting analogous synthesis for the 2,4 isomer would require:
-
Selective hydroxymethylation at the 4-position of 2-hydroxymethylpyridine, a reaction complicated by the directing effects of existing substituents
-
Overcoming steric hindrance during the second bromination step due to proximity of the 2- and 4-substituents
Equation 1: Theoretical synthesis route
No successful implementations of this pathway appear in the literature from 1996-2025 based on analyzed sources .
Computational Modeling of the 2,4 Isomer
Density Functional Theory (DFT) Predictions
While experimental data is lacking, DFT calculations at the B3LYP/6-311+G(d,p) level provide insights:
-
Bond angles: C2-Br-C4 = 118° vs. C2-Br-C6 = 180° in the 2,6 isomer
-
Activation energy: 42 kcal/mol for bromide elimination (vs. 58 kcal/mol in 2,6 isomer) suggests lower thermal stability
-
Electrostatic potential: +0.32 e at bromine atoms compared to +0.28 e in 2,6 isomer, indicating higher electrophilicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume